Silver tungsten oxide

Photocatalysis Dye Degradation Visible Light

Silver tungsten oxide (Ag₂WO₄, CAS 13465-93-5) is a multinary metal oxide semiconductor belonging to the silver tungstate family. It crystallizes in multiple polymorphs (orthorhombic α, hexagonal β, cubic γ), with α-Ag₂WO₄ being the most thermodynamically stable form under ambient conditions.

Molecular Formula Ag2O4W-6
Molecular Weight 463.6 g/mol
CAS No. 13465-93-5
Cat. No. B077979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSilver tungsten oxide
CAS13465-93-5
Molecular FormulaAg2O4W-6
Molecular Weight463.6 g/mol
Structural Identifiers
SMILES[O-2].[O-2].[O-2].[O-2].[Ag+].[Ag+].[W]
InChIInChI=1S/2Ag.4O.W/q2*+1;4*-2;
InChIKeyPPRJWFGXWLCOTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Silver Tungsten Oxide (CAS 13465-93-5) for Photocatalytic & Antimicrobial R&D: Core Identity and Procurement Baseline


Silver tungsten oxide (Ag₂WO₄, CAS 13465-93-5) is a multinary metal oxide semiconductor belonging to the silver tungstate family. It crystallizes in multiple polymorphs (orthorhombic α, hexagonal β, cubic γ), with α-Ag₂WO₄ being the most thermodynamically stable form under ambient conditions [1]. The compound exhibits an indirect optical band gap in the range of 3.09–3.14 eV, enabling UV-light-driven photocatalytic activity, and possesses intrinsic antimicrobial properties attributed to the release of Ag⁺ ions and surface-specific reactivity [1][2]. Its multifaceted framework, derived from the distinct local coordination of Ag and W cations, underpins applications in photocatalysis, antibacterial surfaces, sensors, and optoelectronics [2].

Why Silver Tungsten Oxide Cannot Be Directly Substituted with TiO₂ or ZnO in UV-Driven Photocatalytic and Antimicrobial Procurement


Silver tungsten oxide is not a simple drop-in replacement for wide-bandgap photocatalysts such as TiO₂ or ZnO. While TiO₂ (anatase) has a band gap of ~3.2 eV and ZnO ~3.3 eV, which restrict their activity to the UV region, α-Ag₂WO₄ exhibits a comparable band gap of 3.09–3.14 eV but with distinct intermediary energy levels that alter charge carrier dynamics and surface reactivity [1]. More critically, the antibacterial mechanism of Ag₂WO₄ involves both photocatalytic reactive oxygen species (ROS) generation and sustained Ag⁺ ion release from the crystal lattice, a dual mode not present in non-silver oxides [2]. The quantitative evidence below demonstrates that these structural and mechanistic differences translate into measurably distinct performance outcomes in head-to-head and cross-comparable assays, making generic substitution scientifically unsound for applications requiring specific degradation kinetics or antimicrobial potency.

Silver Tungsten Oxide Procurement Evidence: Quantified Differentiation from TiO₂, ZnO, Ag₂O, and Ag₃PO₄


Direct Head-to-Head Photocatalytic Degradation Comparison: Ag₂WO₄ vs. TiO₂ (P25) and ZnO for Fast Green Dye Under Visible Light

In a direct comparative study under visible light irradiation, pure Ag₂WO₄ demonstrated significantly lower photocatalytic activity for Fast Green (FG) dye degradation compared to the benchmark TiO₂ (P25) and ZnO. The Fe₃O₄-Ag₂WO₄ composite was used as a performance anchor; the study explicitly tested Ag₂WO₄, Fe₃O₄, ZnO, and TiO₂ (P25) individually under identical conditions [1]. This evidence defines the baseline performance envelope of Ag₂WO₄ relative to common wide-bandgap oxides and highlights that its value proposition lies not in raw photocatalytic turnover versus TiO₂ but in its composite-enhanced and antimicrobial functionality.

Photocatalysis Dye Degradation Visible Light

Antibacterial Activity Differentiation: Ag₂WO₄ MIC Values Against Staphylococcus aureus vs. Conventional Ag₂O

The antibacterial potency of α-Ag₂WO₄ synthesized at low temperature (100°C) was quantified via minimum inhibitory concentration (MIC) against methicillin-resistant Staphylococcus aureus (MRSA). The measured MIC range of 4.0–8.0 μg/mL places α-Ag₂WO₄ among the more potent silver-based antimicrobials, with activity superior to microcrystalline Ag₂O, which typically exhibits MIC values >30 μg/mL against S. aureus under comparable assay conditions [1]. This potency is attributed to the combined effect of Ag⁺ ion release from the orthorhombic lattice and surface-specific ROS generation on the (110) and (011) facets [2].

Antibacterial MIC Silver Ion Release

Polymorph-Dependent Band Gap Engineering: α-Ag₂WO₄ (3.09 eV) vs. β-Ag₂WO₄ and γ-Ag₂WO₄ for Tunable Optical Response

Silver tungstate exhibits structural polymorphism with distinct optical band gaps: orthorhombic α-Ag₂WO₄ (3.09–3.14 eV), hexagonal β-Ag₂WO₄ (stabilized at room temperature via Eu³⁺ doping, band gap not explicitly reported but distinct), and cubic γ-Ag₂WO₄ [1][2]. The α-phase's band gap of ~3.09 eV is narrower than that of anatase TiO₂ (3.2 eV) and ZnO (3.3 eV), enabling marginal visible-light responsiveness, while the presence of intermediary energy levels within the band gap (evidenced by Urbach tail states) provides additional sub-bandgap excitation pathways not available in TiO₂ [2]. This polymorphic tunability is a class-level differentiator: no single TiO₂ or ZnO polymorph offers three crystallographically distinct phases with reversible phase control, giving Ag₂WO₄ a unique advantage for band-gap-engineered optoelectronic devices.

Band Gap Engineering Polymorphs Optoelectronics

Heterojunction Synergy Quantification: Ag₂WO₄-Based Z-Scheme Systems vs. Ag₃PO₄ for Rhodamine B Degradation

When integrated into heterojunctions, α-Ag₂WO₄ demonstrates remarkable synergy with Ag₃PO₄. A direct Z-scheme α-Ag₂WO₄/Ag₃PO₄ heterojunction containing 24 wt% of α-Ag₂WO₄ achieved RhB degradation significantly exceeding that of pure Ag₃PO₄ and pure α-Ag₂WO₄ individually [1]. In a related study, an AgBr/α-Ag₂WO₄ Z-scheme system boosted visible-light RhB degradation by a factor of 53.4 compared to bare α-Ag₂WO₄, with a rate enhancement of 12.4-fold under simulated sunlight [2]. This quantifies Ag₂WO₄'s role as an effective partner in Z-scheme architectures, where its conduction band position facilitates efficient charge separation — a feature not replicable by Ag₃PO₄ alone.

Heterojunction Z-Scheme Rhodamine B

Silver Tungsten Oxide Procurement: High-Impact Application Scenarios Grounded in Quantitative Evidence


Dual-Function Antimicrobial Photocatalytic Coatings Requiring Both Dye Degradation and Pathogen Inactivation

For surface coatings targeting combined organic pollutant degradation and antibacterial activity under ambient light, α-Ag₂WO₄ offers a scientifically validated dual mechanism: photocatalytic RhB degradation (baseline rate constant ~4.13 × 10⁻³ min⁻¹ for controlled-morphology samples [5]) and potent anti-MRSA activity with MIC values of 4.0–8.0 μg/mL [6]. Unlike TiO₂-based coatings that lack intrinsic antibacterial activity without UV activation, Ag₂WO₄ provides simultaneous Ag⁺ ion release and ROS generation from a single material, as confirmed by facet-dependent experimental studies [6].

Visible-Light Z-Scheme Heterojunction Photocatalysts for Wastewater Treatment

When procured as a heterojunction partner, Ag₂WO₄ enables dramatic photocatalytic enhancement: an AgBr/α-Ag₂WO₄ Z-scheme achieves a 53.4-fold increase in RhB degradation rate versus bare Ag₂WO₄ under visible light [5]; an α-Ag₂WO₄/Ag₃PO₄ heterojunction delivers performance far exceeding pure Ag₃PO₄ [6]. This makes Ag₂WO₄ a strategic procurement ingredient for formulating advanced visible-light-active photocatalysts, where its conduction band alignment facilitates Z-scheme charge transfer unattainable with single-component oxides like TiO₂ or ZnO.

Wavelength-Tunable Optoelectronic Components via Polymorph Selection

The availability of three crystallographic polymorphs (α, β, γ) with distinct optical band gaps enables Ag₂WO₄ to serve as a wavelength-tunable semiconductor for UV-Vis photodetectors and optical sensors [5]. The α-phase band gap of 3.09–3.14 eV, with sub-bandgap intermediary states, allows for tailored absorption edges not achievable with single-phase competitors like anatase TiO₂ (fixed 3.2 eV) or wurtzite ZnO (fixed 3.3 eV) [6]. Procurement of phase-pure or mixed-phase Ag₂WO₄ powders enables device-specific band gap engineering.

Antimicrobial Additives for Biomedical Polymers and Sanitary Ceramics

With demonstrated MIC values of 4.0–8.0 μg/mL against MRSA [5], α-Ag₂WO₄ outperforms conventional Ag₂O (MIC >30 μg/mL) by a factor exceeding 3.75 in antibacterial potency per unit mass. This allows lower filler loadings in polymer composites or ceramic glazes while maintaining antimicrobial efficacy, reducing both material cost and potential adverse effects on host matrix mechanical properties. The sustained Ag⁺ release from the orthorhombic lattice, validated by long-term leaching studies [5], provides durable antimicrobial protection distinct from fast-depleting silver salt additives.

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